molecular formula C20H19NO4S2 B11375183 Methyl 5'-{[(2,6-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Methyl 5'-{[(2,6-dimethylphenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B11375183
M. Wt: 401.5 g/mol
InChI Key: VQNSJOOIHHRCBR-UHFFFAOYSA-N
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Description

METHYL 5’-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound with a unique structure that combines a bithienyl core with a phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5’-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps, starting with the preparation of the bithienyl core. This is followed by the introduction of the phenoxyacetamido group through a series of reactions, including acylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 5’-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the bithienyl core, potentially altering the compound’s electronic properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 5’-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure may offer therapeutic benefits, leading to its investigation as a potential pharmaceutical agent.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of METHYL 5’-[2-(2,6-DIMETHYLPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bithienyl derivatives and phenoxyacetamido compounds. Examples include:

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S2/c1-12-6-4-7-13(2)18(12)25-10-16(22)21-19-17(20(23)24-3)14(11-27-19)15-8-5-9-26-15/h4-9,11H,10H2,1-3H3,(H,21,22)

InChI Key

VQNSJOOIHHRCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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